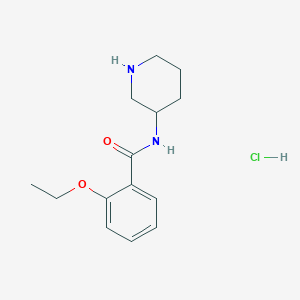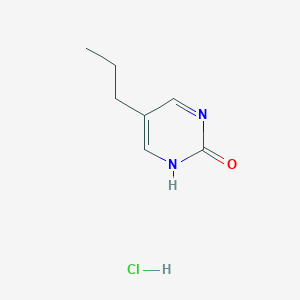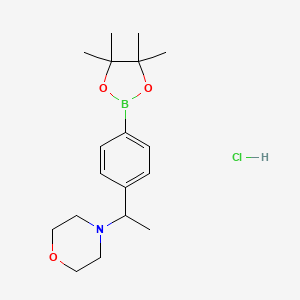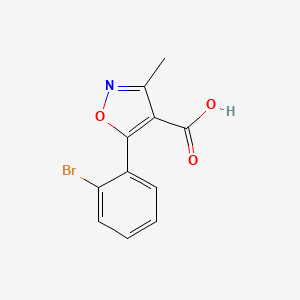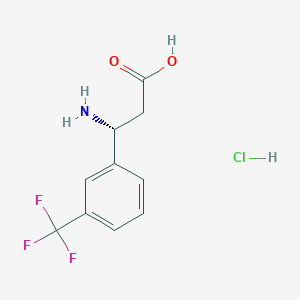
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hcl
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylated compounds is a significant area of research due to the importance of the CF3 group . A scalable and operationally simple radical trifluoromethylation methodology has been reported, which uses trifluoroacetic anhydride, pyridine N-oxide, and photoredox catalysis . Another method involves the selective reduction of a mixture of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene and ethyl 3-(3-(trifluoromethyl)phenyl)propanoate .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the structure of 3-(3-Trifluoromethylphenyl)propionic acid has been provided . In the crystal, molecules are linked via pairs of O—H…O hydrogen bonds, forming inversion dimers .Chemical Reactions Analysis
The trifluoromethylation reaction is a key step in the synthesis of trifluoromethylated compounds . This reaction involves the use of trifluoroacetic anhydride, pyridine N-oxide, and photoredox catalysis to affect a facile decarboxylation to the CF3 radical .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, the molecular weight of ®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is 233.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .Scientific Research Applications
Optical Resolution and Enantioselectivity
Optical resolution techniques have been applied to similar compounds to obtain optically active forms, which are crucial for specific scientific applications. For instance, the optical resolution by replacing and preferential crystallization has been used to achieve high optical purity in compounds like threo-2-amino-3-hydroxy-3-phenylpropanoic acid, showcasing the significance of stereochemistry in scientific research (Shiraiwa et al., 2007).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of CF3Se-substituted α-amino acid derivatives highlight the importance of trifluoromethyl groups in designing novel biologically active molecules. Compounds with CF3Se moiety have shown potential as cell growth inhibitors, indicating the therapeutic relevance of such modifications in amino acids (Han et al., 2021).
Enzymatic Preparation and Biocatalysis
Enzymatic strategies have been employed to prepare enantiomerically pure amino acids, such as (S)-3-amino-3-(o-tolyl)propanoic acid, a key intermediate for constructing Cathepsin inhibitors. These methods offer a green and efficient approach to obtaining chiral compounds, which are valuable in pharmaceutical research (Forró et al., 2013).
Corrosion Inhibition
Schiff's bases derived from cysteine-based compounds have been studied for their corrosion inhibition properties on mild steel, demonstrating the potential industrial applications of amino acid derivatives in protecting metal surfaces from corrosion (Gupta et al., 2016).
Safety And Hazards
The safety and hazards of related compounds have been reported. For example, 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid may cause skin and eye irritation and may cause respiratory irritation . Personal protective equipment/face protection should be worn, and dust formation should be avoided .
Future Directions
properties
IUPAC Name |
(3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXUXMHRGZUXDZ-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



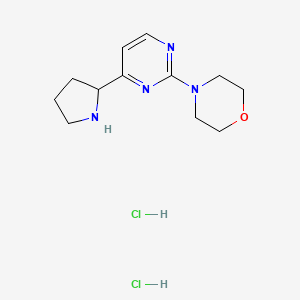
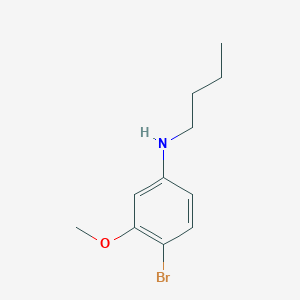
![Tert-butyl 2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1407379.png)
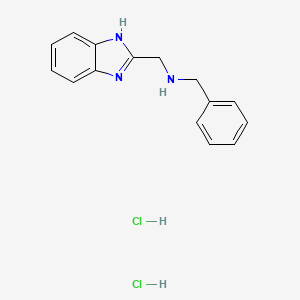
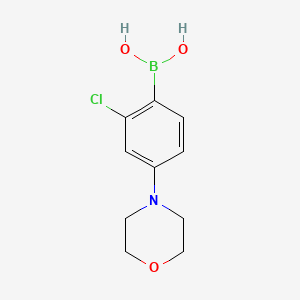
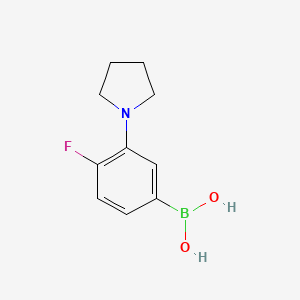
![3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride](/img/structure/B1407386.png)
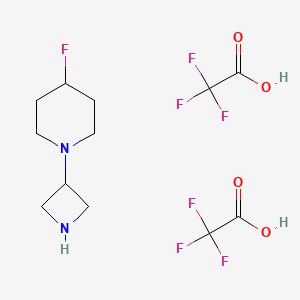
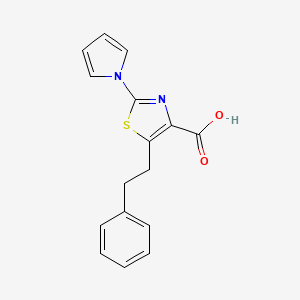
![[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B1407390.png)
